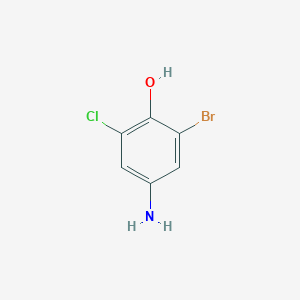

4-Amino-2-bromo-6-chlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

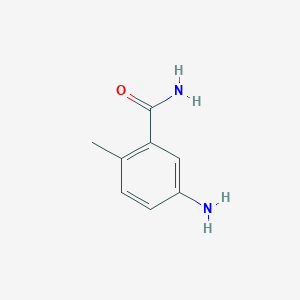

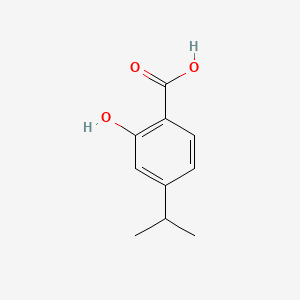

4-Amino-2-bromo-6-chlorophenol is a compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and materials science. The compound is characterized by the presence of amino, bromo, and chloro substituents on a phenolic ring, which can significantly influence its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids, which share structural similarities with 4-Amino-2-bromo-6-chlorophenol, has been achieved starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . Another study reports the synthesis of 4-chloro-2-nitrophenol, which upon catalytic reduction yields 2-amino-4-chlorophenol, indicating a method that could potentially be adapted for the synthesis of 4-Amino-2-bromo-6-chlorophenol .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Amino-2-bromo-6-chlorophenol has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone has been elucidated, providing insights into the arrangement of bromo and phenyl groups in a solid-state environment . Additionally, the structure of a complex organic compound involving a 4-chlorophenyl group has been analyzed using a combination of single-crystal X-ray diffraction and Hirshfeld surface analysis, which could be relevant for understanding the structural aspects of 4-Amino-2-bromo-6-chlorophenol .

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Amino-2-bromo-6-chlorophenol has been explored in various studies. For instance, the synthesis and characterization of complexes with metals such as Co, Ni, Cu, and Zn using a ligand that includes an aminophenyl group, similar to the amino group in 4-Amino-2-bromo-6-chlorophenol, have been reported . This suggests that 4-Amino-2-bromo-6-chlorophenol could potentially form complexes with metal ions, which could be of interest in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-bromo-6-chlorophenol can be inferred from related compounds. The bidentate behavior of ligands containing phenolic oxygen and azomethine nitrogen atoms has been observed, which could be relevant to the binding properties of 4-Amino-2-bromo-6-chlorophenol . Furthermore, the examination of the packing in the crystal structure of a related compound shows close halogen contacts, which could influence the physical properties such as solubility and melting point .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Research on thiazole and thiadiazole derivatives, including compounds with chlorophenol and bromophenol moieties, underscores the importance of quantum chemical and molecular dynamics simulations. These studies are essential for predicting corrosion inhibition performances of various compounds against metal surfaces, a crucial aspect in materials science for protecting metals against corrosion. Such research indicates the potential of 4-Amino-2-bromo-6-chlorophenol derivatives in corrosion inhibition applications (Kaya et al., 2016).

Molecular Structure and Interaction Analysis

The study of hydrogen bonding between bases and acidic compounds, involving derivatives of chlorophenol, provides valuable insights into molecular interactions. Understanding these interactions is fundamental in designing more effective pharmaceuticals and understanding the molecular basis of drug action. Such research points towards the utility of 4-Amino-2-bromo-6-chlorophenol in pharmaceutical development and the broader chemical sciences (Jin & Wang, 2013).

Synthesis and Characterization of Complexes

The synthesis and characterization of metal complexes with ligands derived from chlorophenol and bromophenol highlight the compound's role in forming stable, biologically active complexes. This research area opens pathways to developing new materials with potential applications in catalysis, environmental remediation, and even medicinal chemistry (Bakirdere et al., 2015).

Sonochemical Degradation of Organic Pollutants

Research into the sonochemical degradation of chlorophenols, including 4-chlorophenol, showcases the application of such compounds in environmental science, particularly in the degradation of persistent organic pollutants. This work is pivotal for developing cleaner, more efficient methods to tackle pollution and offers insights into the environmental fate of chlorophenol derivatives (Goskonda et al., 2002).

Spectrophotometric Detection Methods

The development of sensitive and selective spectrophotometric methods for detecting chlorophenol derivatives underscores the importance of these compounds in analytical chemistry. Such methods are crucial for monitoring environmental pollutants and ensuring compliance with safety standards, highlighting the relevance of 4-Amino-2-bromo-6-chlorophenol in environmental monitoring and public health (Mukdasai et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center/doctor if you feel unwell and rinse mouth .

Mechanism of Action

Target of Action

The primary targets of 4-Amino-2-bromo-6-chlorophenol are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

Similar compounds have been known to undergo reactions such as palladium (ii)-catalyzed c–h activation , which could potentially be a part of this compound’s interaction with its targets.

Result of Action

The molecular and cellular effects of 4-Amino-2-bromo-6-chlorophenol’s action are currently unknown . Understanding these effects requires further experimental studies and data.

properties

IUPAC Name |

4-amino-2-bromo-6-chlorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTSSIIJSWNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603412 |

Source

|

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromo-6-chlorophenol | |

CAS RN |

1158322-54-3 |

Source

|

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)